molecular formula C18H22N2O2 B13953172 Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- CAS No. 64346-72-1

Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-

Cat. No.: B13953172
CAS No.: 64346-72-1
M. Wt: 298.4 g/mol
InChI Key: QQNXJCNADYMERX-UHFFFAOYSA-N
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Description

Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- is an organic compound with a complex structure that includes a benzamide core substituted with a diethylamino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- typically involves the reaction of 3-(diethylamino)-4-methoxyaniline with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance its binding affinity to these targets, while the methoxy group can influence its pharmacokinetic properties. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[3-(diethylamino)propyl]benzamide
  • 3-(diethylamino)-4-methoxybenzamide
  • N-(3-amino-4-methoxyphenyl)benzamide

Uniqueness

Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethylamino and methoxy groups enhances its solubility and reactivity compared to similar compounds .

Properties

CAS No.

64346-72-1

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[3-(diethylamino)-4-methoxyphenyl]benzamide

InChI

InChI=1S/C18H22N2O2/c1-4-20(5-2)16-13-15(11-12-17(16)22-3)19-18(21)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3,(H,19,21)

InChI Key

QQNXJCNADYMERX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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